2-(4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexylidene)acetonitrile
Overview
Description
2-(4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexylidene)acetonitrile is a complex organic compound characterized by its unique structural features, including a chlorophenylsulfonyl group and a difluorophenyl group attached to a cyclohexylidene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexylidene)acetonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Cyclohexylidene Core: This step involves the formation of the cyclohexylidene ring, which can be achieved through cyclization reactions.
Introduction of the Chlorophenylsulfonyl Group: This step involves the sulfonylation of the cyclohexylidene ring using chlorophenylsulfonyl chloride under basic conditions.
Attachment of the Difluorophenyl Group:
Formation of the Acetonitrile Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexylidene)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexylidene)acetonitrile would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-(4-Chlorophenylsulfonyl)-4-phenylcyclohexylidene)acetonitrile: Lacks the difluorophenyl group.
2-(4-(4-Methylphenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexylidene)acetonitrile: Contains a methyl group instead of a chlorine atom.
Uniqueness
The presence of both the chlorophenylsulfonyl and difluorophenyl groups in 2-(4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexylidene)acetonitrile makes it unique, potentially imparting distinct chemical and physical properties compared to similar compounds.
Biological Activity
2-(4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexylidene)acetonitrile, known by its chemical formula , is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.
Chemical Structure
The compound features a complex structure that includes a cyclohexylidene moiety, a chlorophenyl sulfonyl group, and difluorophenyl substituents. The specific arrangement of these functional groups contributes to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing the sulfonamide group have shown promising results in inhibiting cancer cell proliferation. In vitro assays demonstrated that these compounds can induce apoptosis in various cancer cell lines, suggesting their potential as chemotherapeutic agents .
The proposed mechanism involves the inhibition of specific signaling pathways associated with cell survival and proliferation. The sulfonamide moiety may interact with enzymes involved in cancer cell metabolism or signaling cascades, leading to increased reactive oxygen species (ROS) levels and subsequent cell death .
Study 1: Cytotoxicity Assessment
A recent study evaluated the cytotoxic effects of related compounds on human T-lymphocyte cell lines. The results indicated that modifications in the chemical structure significantly influenced cytotoxic potency. Specifically, the introduction of electron-withdrawing groups like fluorine enhanced the compounds' ability to induce cytotoxic effects .
Compound | IC50 (µM) | Cell Line |
---|---|---|
Compound A | 15 ± 3 | Molt 4/C8 |
Compound B | 25 ± 5 | CEM T-lymphocytes |
Study 2: In Vivo Efficacy
Another study focused on the in vivo efficacy of similar compounds in mouse models of cancer. The administration of these compounds resulted in a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors .
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexylidene]acetonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF2NO2S/c21-15-1-4-17(5-2-15)27(25,26)20(10-7-14(8-11-20)9-12-24)18-13-16(22)3-6-19(18)23/h1-6,9,13H,7-8,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UECMLLLBOKRDRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=CC#N)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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